molecular formula C11H17AsO B14701730 Diethyl(4-methoxyphenyl)arsane CAS No. 17870-08-5

Diethyl(4-methoxyphenyl)arsane

Cat. No.: B14701730
CAS No.: 17870-08-5
M. Wt: 240.17 g/mol
InChI Key: UFPAFVGRODEYET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(4-methoxyphenyl)arsane typically involves the reaction of diethylarsine with 4-methoxyphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Diethyl(4-methoxyphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The diethyl and 4-methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of functionalized arsenic compounds.

Scientific Research Applications

Diethyl(4-methoxyphenyl)arsane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the semiconductor industry for the synthesis of organoarsenic compounds and as a dopant in electronic materials.

Mechanism of Action

The mechanism of action of diethyl(4-methoxyphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This mechanism is similar to other organoarsenic compounds and is the basis for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Arsine (AsH3): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.

    Triphenylarsine (As(C6H5)3): An organoarsenic compound with three phenyl groups, used as a ligand in coordination chemistry.

    Diethylarsine (As(C2H5)2H): A precursor for the synthesis of diethyl(4-methoxyphenyl)arsane.

Uniqueness

This compound is unique due to the presence of both diethyl and 4-methoxyphenyl groups, which confer specific chemical properties and reactivity

Properties

CAS No.

17870-08-5

Molecular Formula

C11H17AsO

Molecular Weight

240.17 g/mol

IUPAC Name

diethyl-(4-methoxyphenyl)arsane

InChI

InChI=1S/C11H17AsO/c1-4-12(5-2)10-6-8-11(13-3)9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

UFPAFVGRODEYET-UHFFFAOYSA-N

Canonical SMILES

CC[As](CC)C1=CC=C(C=C1)OC

Origin of Product

United States

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